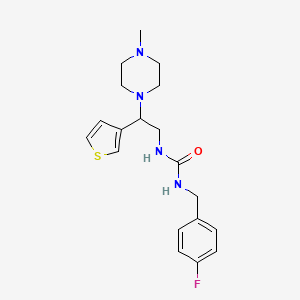
1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential application as a therapeutic agent. This molecule belongs to the class of urea derivatives and has been found to exhibit significant biological activity.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is synthesized through complex chemical reactions involving steps such as reductive amination, cyclocondensation, and Mannich reactions. These synthesis methods are crucial for producing compounds with potential biological activities and for creating derivatives with varying properties for further evaluation (Mäding et al., 2006; Başoğlu et al., 2013).
Antimicrobial Activities
- Derivatives of this compound have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Yolal et al., 2012).
Material Science Applications
- The compound and its derivatives have been studied for their optical and electronic properties using techniques like DFT (Density Functional Theory) calculations, which suggest potential applications in material science, particularly in the development of materials with specific electronic or optical characteristics (Haroon et al., 2019).
Biological Activity Studies
- Some research focuses on the modification of such compounds to enhance their biological activities, such as antiacetylcholinesterase activity, which is relevant in the context of diseases like Alzheimer's. The structural modifications and the resulting biological activities provide insights into the compound's potential therapeutic applications (Vidaluc et al., 1995).
Antifungal and Anticancer Potential
- The compound's derivatives have been explored for their antifungal activities, showcasing the ability to inhibit fungal growth, which further extends its potential applications in pharmaceuticals (Mishra et al., 2000). Additionally, some derivatives have shown anticancer activities, highlighting the compound's versatility in drug development (Osmaniye et al., 2018).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGMGYOQRCQKJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

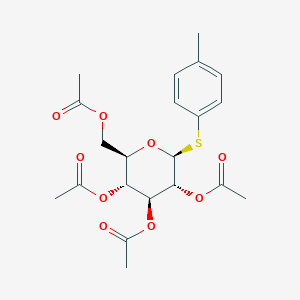
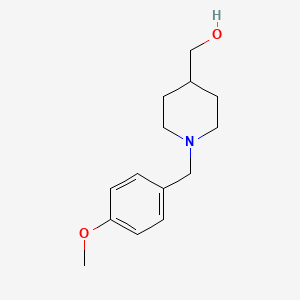
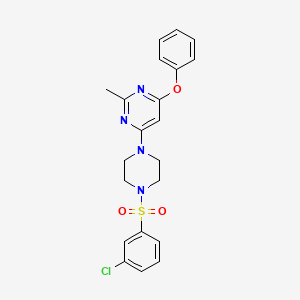
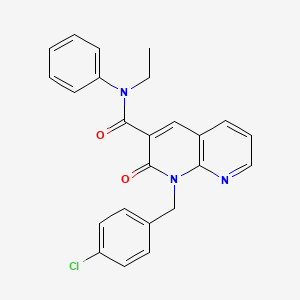

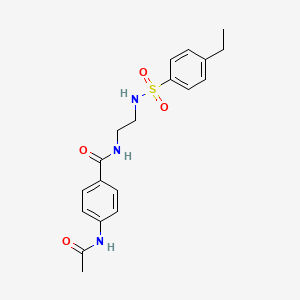
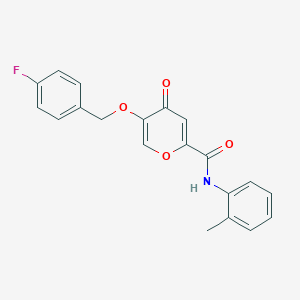

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)
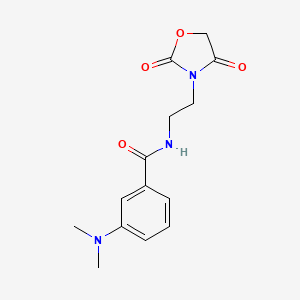
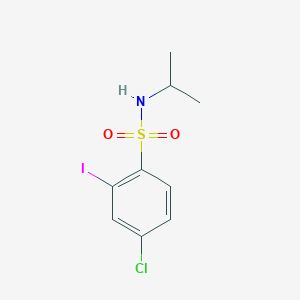
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)
